molecular formula C2HCl3O2<br>C2HCl3O2<br>CCl3COOH B104036 Trichloroacetic acid CAS No. 76-03-9

Trichloroacetic acid

Cat. No.: B104036
CAS No.: 76-03-9
M. Wt: 163.38 g/mol
InChI Key: YNJBWRMUSHSURL-UHFFFAOYSA-N
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Description

Trichloroacetic acid, also known as trichloroethanoic acid, is a colorless, crystalline solid with a sharp, pungent odor. It is a derivative of acetic acid where all three hydrogen atoms of the methyl group are replaced by chlorine atoms. This compound is highly soluble in water and various organic solvents, making it a versatile reagent in both laboratory and industrial settings .

Mechanism of Action

Target of Action

Trichloroacetic acid (TCA) primarily targets macromolecules such as proteins, DNA, and RNA . It is used as a precipitant in clinical chemistry and biochemistry . In cosmetic treatments and topical formulations, TCA acts as a cauterant, removing condyloma or warts on the skin .

Mode of Action

TCA works by inducing desquamation when applied to cornified epithelium . It interacts with these targets, causing them to coagulate and precipitate . This interaction leads to changes in the structure and function of these macromolecules, affecting their normal biological activities.

Biochemical Pathways

TCA affects several biochemical pathways. It disrupts the normal functioning of proteins, DNA, and RNA, leading to changes in cellular processes . For instance, in the treatment of acne scars, TCA increases the production of collagen, a skin protein, which fills in the indentation left by the scar .

Pharmacokinetics

The pharmacokinetics of TCA involve its absorption, distribution, metabolism, and excretion (ADME). TCA is known to be slowly excreted via the kidneys, having a half-life of about 100 hours . Most of the TCA in the body is bound to plasma proteins, leading to its slow renal excretion . This causes TCA to accumulate in the body .

Result of Action

The action of TCA leads to several molecular and cellular effects. It chemically exfoliates the skin, reducing the appearance of fine lines, hyperpigmentation, melasma, acne scars, and sun damage, and improving skin texture . TCA peels can be performed at a variety of strengths, from light to medium, and can be customized by the number of layers applied and any pre-peel agents used .

Action Environment

The action, efficacy, and stability of TCA can be influenced by various environmental factors. TCA is a ubiquitous phytotoxic substance that occurs at various levels in all compartments of the environment . It was once widely used as a potent herbicide, and even after its use was discontinued, its presence is still detected in the environment . TCA is also formed in the forest ecosystem as a result of microbial chlorination of humic substances, followed by cleavage of aliphatic chlorinated residues that subsequently yield TCA in the soil . Therefore, the environmental context plays a significant role in the action and effects of TCA.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trichloroacetic acid is primarily synthesized through the chlorination of acetic acid in the presence of a catalyst such as red phosphorus.

Industrial Production Methods: In industrial settings, this compound is produced by the chlorination of acetic acid, chloroacetic acid, or its mother liquors at elevated temperatures (140–160 °C). Catalysts such as calcium hypochlorite can be used to accelerate the reaction. The crude product, typically containing around 95% this compound, undergoes purification through melt crystallization to remove impurities .

Chemical Reactions Analysis

Types of Reactions: Trichloroacetic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to produce trichloroacetaldehyde.

    Reduction: It can be reduced to form dichloroacetic acid.

    Substitution: The chlorine atoms can be substituted with other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Typically involves oxidizing agents like oxygen or other oxidizing compounds.

    Reduction: Reducing agents such as hydrogen or metal hydrides are used.

    Substitution: Various nucleophiles can be used to replace the chlorine atoms.

Major Products:

Scientific Research Applications

Trichloroacetic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Chloroacetic acid
  • Dichloroacetic acid
  • Trifluoroacetic acid
  • Tribromoacetic acid

Trichloroacetic acid stands out due to its strong acidity and stability, making it a valuable reagent in various chemical and industrial processes.

Properties

IUPAC Name

2,2,2-trichloroacetic acid
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InChI

InChI=1S/C2HCl3O2/c3-2(4,5)1(6)7/h(H,6,7)
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InChI Key

YNJBWRMUSHSURL-UHFFFAOYSA-N
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Canonical SMILES

C(=O)(C(Cl)(Cl)Cl)O
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Molecular Formula

C2HCl3O2, Array
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DSSTOX Substance ID

DTXSID1021378
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Molecular Weight

163.38 g/mol
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Physical Description

Trichloroacetic acid, solid is a colorless crystalline solid. It absorbs moisture from air and forms a syrup. It is soluble in water with release of heat. It is corrosive to metals and tissue., Colorless to white, crystalline solid with a sharp, pungent odor; [NIOSH] Deliquescent; [CHEMINFO], Solid, COLOURLESS HYGROSCOPIC CRYSTALS WITH PUNGENT ODOUR., Colorless to white, crystalline solid with a sharp, pungent odor.
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Boiling Point

385 to 387 °F at 760 mmHg (NTP, 1992), 195.5 °C, 198 °C, 388 °F
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Flash Point

greater than 230 °F (NTP, 1992)
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Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), The acid has a solubility in water at 25 °C of 1,000 g/100 ml; it is soluble in ethanol and diethyl ether., Sol in 0.1 part water; very sol in alcohol, ether, Sol in ethanol, ethyl ether; slightly sol in carbon tetrachloride, In methanol = 2143 g/100g at 25 °C; in ethyl ether = 617 g/100g at 25 °C; in acetone = 850 g/100g at 25 °C; in benzene = 201 g/100g at 25 °C; in o-xylene = 110 g/100g at 25 °C., In water, 5.4X10+4 mg/L at 25 °C, 44 mg/mL at 25 °C, Solubility in water: very good, Miscible
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Density

1.62 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.6126 at 64 °C, Sp Gr: 1.63 at 61/4 °C, 1.6 g/cm³, 1.62
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Vapor Density

5.6 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 5.6, 5.6
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Vapor Pressure

1 mmHg at 123.8 °F ; 5 mmHg at 168.8 °F (NTP, 1992), 0.06 [mmHg], VP: 1 kPa at 83.8 °C; 10 kPa at 130.0 °C; 100 kPa at 197.2 °C, 6.0X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 51 °C: 133, 1 mmHg at 124 °F, (124 °F): 1 mmHg
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Mechanism of Action

Trichloroethylene may act as a promoter, because it inhibits intercellular communication in vitro. It is converted to trichloroacetic acid (TCA) in mice, but not much in rats. TCA acts as a peroxisome proliferator, and the neoplasm in the liver of mice may arise through this mechanism. These chemicals are conjugated with GSH, yielding products that are converted to the reactive metabolites in the kidneys through the action of beta-lyase. These steps occur to a greater extent in rats than in mice, and account for the pronounced nephrotoxicity, involving alpha-2-microglobin accumulation, probably a key reaction. The nephrotoxicity explains the low but definite yield of kidney neoplasms., Induction of peroxisome proliferation has been repeatedly associated with the chronic toxicity and carcinogenicity of trichloroacetic acid to the liver ... It can induce peroxisome proliferation in the livers of both mice and rats, as indicated by increased activities of palmitoyl-coenzyme A oxidase and carnitine acetyl transferase, the appearance of peroxisome proliferation associated protein and increased volume density of peroxisomes after exposure to trichloroacetic acid for 14 days. The compound induced peroxisome proliferation in mouse but not in rat kidney, and it induced peroxisome proliferation in primary cultures of hepatocytes from rats and mice but not in those from humans., A linear dose response relation /was found/ between TCA induced hepatocellular nodules and proliferative lesions in male mice given the compound in their drinking water at 1000 to 2000 ppm for 1 year. Hepatocellular hypertrophy with intracellular glycogen and a marked accumulation of lipofuscin (indicative of massive intracellular lipid peroxidation) developed. These data suggest that TCA induced hepatotoxicity in mice was related to the generation of free radicals during its in vivo biotransformation. Neither necrosis nor hyperplasia were seen in TCA exposed mice.
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Color/Form

Colorless to white, crystalline solid., White deliquescent crystals, Hygroscopic, rhombohedral crystals

CAS No.

76-03-9
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Melting Point

135 to 136 °F (NTP, 1992), 57.5 °C, MP: >300 °C. Soluble in ethanol. /Sodium salt/, 58 °C, 136 °F
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Trichloroacetic acid
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Trichloroacetic acid
Reactant of Route 3
Trichloroacetic acid
Reactant of Route 4
Trichloroacetic acid
Reactant of Route 5
Trichloroacetic acid
Reactant of Route 6
Trichloroacetic acid

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